molecular formula C11H11N B8738790 Quinoline, 3,6-dimethyl- CAS No. 20668-26-2

Quinoline, 3,6-dimethyl-

Cat. No. B8738790
CAS RN: 20668-26-2
M. Wt: 157.21 g/mol
InChI Key: XEDLZYLCKAHYHR-UHFFFAOYSA-N
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Description

Quinoline, 3,6-dimethyl- is a chemical compound with the formula C11H11N . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied. Methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . These methods focus on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of Quinoline, 3,6-dimethyl- consists of a benzene ring fused to a pyridine ring, with two methyl groups attached at the 3rd and 6th positions . The molecular weight is 157.2117 .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized .


Physical And Chemical Properties Analysis

Quinoline, 3,6-dimethyl- shares similar physical and chemical properties with quinoline. Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Mechanism of Action

While the specific mechanism of action for Quinoline, 3,6-dimethyl- is not mentioned in the search results, quinoline derivatives have been found to exhibit a variety of bioactivities . For example, they can modulate the levels of certain proteins, shifting microglia back to an anti-inflammatory phenotype .

Safety and Hazards

Quinoline and its derivatives can be hazardous. Acute inhalation exposure to quinoline vapors can irritate the eyes, nose, and throat and may cause headaches, dizziness, and nausea . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Quinoline and its derivatives have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, there is a potential for more biomolecular quinolines for future drug development .

properties

CAS RN

20668-26-2

Product Name

Quinoline, 3,6-dimethyl-

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

3,6-dimethylquinoline

InChI

InChI=1S/C11H11N/c1-8-3-4-11-10(5-8)6-9(2)7-12-11/h3-7H,1-2H3

InChI Key

XEDLZYLCKAHYHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=CC(=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure described in Example 1 was followed, except that 107 g/hour of 4-toluidine and 84 g/hour of methacrolein were employed. The product was distilled off under 5 mbar until the bottom temperature reached 250° C., and 110 g (70% of theory) of 3,6-dimethylquinoline of melting point 50° C. were obtained by crystallization with xylene.
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